N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activities and acetylcholinesterase inhibitory activities , suggesting potential targets could be inflammatory pathways and acetylcholinesterase.
Mode of Action
For instance, if the target is acetylcholinesterase, the compound may inhibit the enzyme’s activity, leading to an increase in acetylcholine levels .
Biochemical Pathways
If the compound acts as an acetylcholinesterase inhibitor, it would affect cholinergic neurotransmission, potentially impacting learning and memory processes .
Result of Action
If the compound acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially enhancing cognitive functions . If it exhibits anti-inflammatory activities, it could reduce inflammation and associated symptoms .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-20(16-7-8-18-19(15-16)23-27-22-18)21-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCZLBRLABUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.